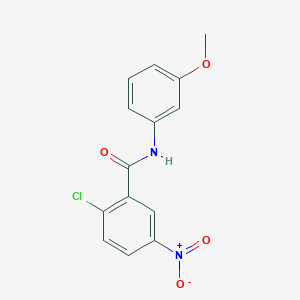![molecular formula C16H20ClNO B5701583 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide](/img/structure/B5701583.png)
3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide, also known as Clomazone, is a herbicide that is widely used in agriculture to control the growth of weeds in crops. It was first introduced in the market in 1973 and has since become a popular choice among farmers due to its effectiveness and low cost.
Mecanismo De Acción
3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide has been shown to have a low toxicity to mammals and birds, but it can be toxic to aquatic organisms. It has been found to have a short half-life in soil and water, which reduces the risk of accumulation in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide is a widely used herbicide in agriculture, but its use in laboratory experiments is limited due to its toxicity to aquatic organisms. Additionally, its effectiveness against specific weed species may vary depending on the environmental conditions.
Direcciones Futuras
1. Development of new formulations of 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide that are more effective against a wider range of weed species.
2. Evaluation of the long-term effects of 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide on soil and water quality.
3. Investigation of the potential of 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide as a bioherbicide.
4. Development of new methods for the synthesis of 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide that are more efficient and environmentally friendly.
5. Study of the molecular mechanisms underlying the herbicidal activity of 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide.
In conclusion, 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on non-target organisms. It works by inhibiting the biosynthesis of carotenoids in plants, leading to their death. While it has a low toxicity to mammals and birds, it can be toxic to aquatic organisms. Future research should focus on developing new formulations of 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide, evaluating its long-term effects on the environment, and investigating its potential as a bioherbicide.
Métodos De Síntesis
3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide can be synthesized through a multistep process starting from 4-methylbenzoic acid. The first step involves the conversion of 4-methylbenzoic acid to 4-methylbenzoyl chloride using thionyl chloride. The resulting product is then reacted with 2-(1-cyclohexen-1-yl)ethylamine to form the intermediate product, which is further reacted with sodium hydroxide and 3-chloro-1,2-propanediol to obtain 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide.
Aplicaciones Científicas De Investigación
3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been found to be effective against a wide range of weeds, including grasses and broadleaf weeds. Additionally, it has been shown to have a low toxicity to mammals and birds, making it a safer alternative to other herbicides.
Propiedades
IUPAC Name |
3-chloro-N-[2-(cyclohexen-1-yl)ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO/c1-12-7-8-14(11-15(12)17)16(19)18-10-9-13-5-3-2-4-6-13/h5,7-8,11H,2-4,6,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGROGOIFISLGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




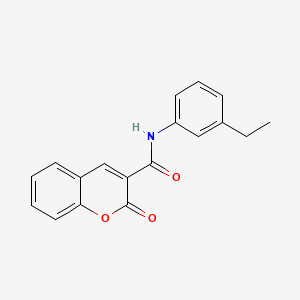

![N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5701539.png)
![5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B5701544.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B5701548.png)
![7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5701551.png)
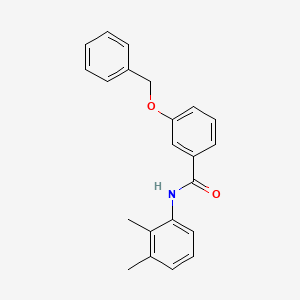
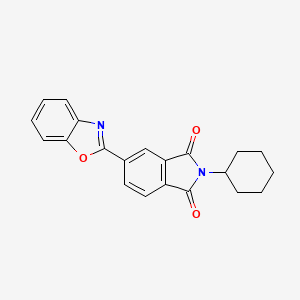
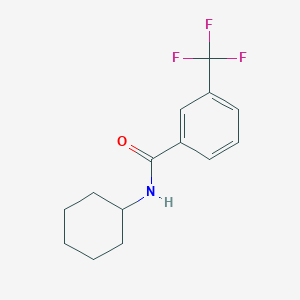
![N'-(2,4-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5701577.png)
